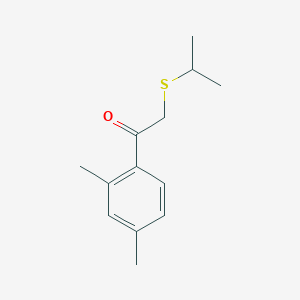
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is an organic compound that features a brominated aromatic ring attached to a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid typically involves the bromination of 2-methylbenzoic acid followed by cyclization with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like toluene and catalysts such as Fe3+ to facilitate the bromination process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as crystallization and filtration. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The brominated aromatic ring can participate in further substitution reactions, such as nitration or sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized forms.
Reduction Products: Amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or mechanical properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The brominated aromatic ring and pyrazole moiety can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylbenzoic acid: Shares the brominated aromatic ring but lacks the pyrazole moiety.
1-(5-Bromo-2-methylphenyl)-1h-pyrazole: Similar structure but without the carboxylic acid group.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Another brominated aromatic compound with different functional groups.
Uniqueness: 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid is unique due to the combination of its brominated aromatic ring and pyrazole moiety, which confer specific electronic and steric properties. These properties make it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H9BrN2O2 |
|---|---|
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
1-(5-bromo-2-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
QQWPSPVHBNPCCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)N2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


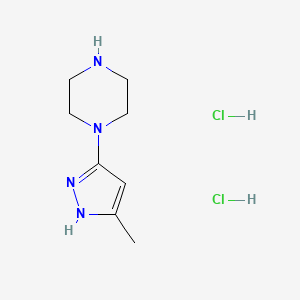
![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)

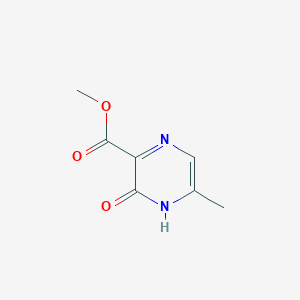
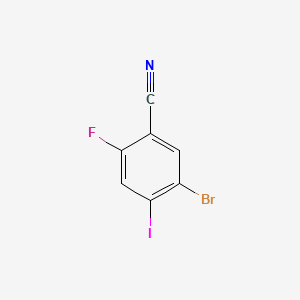
![(1R)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13639605.png)

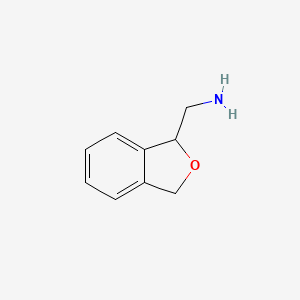
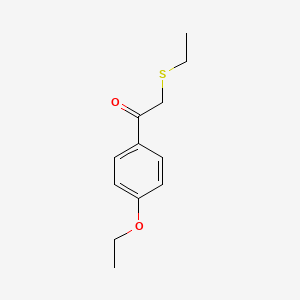


![2-(Benzo[d]oxazol-2-ylthio)acetaldehyde](/img/structure/B13639631.png)
